molecular formula C7H7NO B13579327 Isoxazole, 3-methyl-5-(2-propyn-1-yl)-

Isoxazole, 3-methyl-5-(2-propyn-1-yl)-

Cat. No.: B13579327
M. Wt: 121.14 g/mol
InChI Key: QEEXJKJWSHZEEA-UHFFFAOYSA-N
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Description

3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 3-position and a prop-2-yn-1-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the oxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of 3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The methyl and prop-2-yn-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, some derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-methyl-5-prop-2-ynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO/c1-3-4-7-5-6(2)8-9-7/h1,5H,4H2,2H3

InChI Key

QEEXJKJWSHZEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC#C

Origin of Product

United States

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